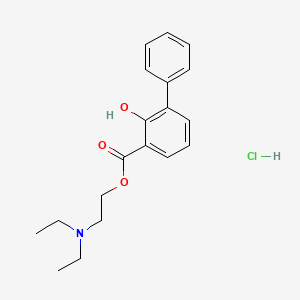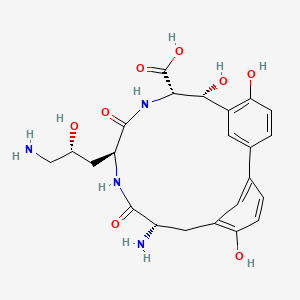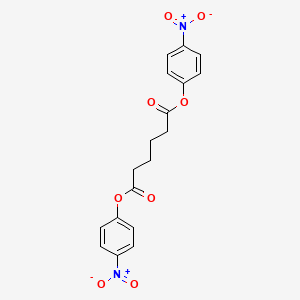
安格列酯盐酸盐
描述
阿那格雷里德盐酸盐是一种主要用于治疗真性红细胞增多症的药物化合物,真性红细胞增多症是一种以血小板过度生成为特征的疾病。该化合物以其降低升高的血小板计数和降低血栓栓塞事件风险的能力而闻名。 它以多种商品名销售,包括 Agrylin 和 Xagrid .
科学研究应用
作用机制
阿那格雷里德盐酸盐通过抑制环状核苷酸磷酸二酯酶和从磷脂酶释放花生四烯酸来发挥作用。这种抑制会破坏巨核细胞成熟的后期有丝分裂阶段,从而导致血小板生成减少。 该化合物还抑制血小板合成所需的转录因子的表达 .
类似化合物:
羟基脲: 另一种用于类似适应症的血小板减少剂。
白消安: 用于治疗慢性粒细胞白血病和其他骨髓增殖性疾病。
比较:
总之,阿那格雷里德盐酸盐是治疗真性红细胞增多症和其他相关疾病的重要化合物。其独特的作用机制和多种应用使其成为临床和研究环境中宝贵的资产。
生化分析
Biochemical Properties
Anagrelide hydrochloride interacts with various biomolecules to exert its effects. It is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This inhibition disrupts the post-mitotic phase of megakaryocyte development, resulting in a reduction in their size and ploidy .
Cellular Effects
Anagrelide hydrochloride has a significant impact on cellular processes. It decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This effect is reflected in reduced platelet counts within 7 to 14 days of administration .
Molecular Mechanism
Anagrelide hydrochloride exerts its effects at the molecular level through several mechanisms. It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 . These inhibitions disrupt the maturation of platelets from megakaryocytes .
Temporal Effects in Laboratory Settings
The effects of Anagrelide hydrochloride change over time in laboratory settings. The drug has a relatively short residence time in the body, necessitating twice or four times daily dosing . The pharmacological effect of Anagrelide hydrochloride therapy, which relies on a gradual suppression of platelet-producing cells, may take 7 to 14 days to be reflected in reduced platelet counts .
Dosage Effects in Animal Models
In animal models, the effects of Anagrelide hydrochloride vary with different dosages. For instance, in rats, a higher incidence of uterine adenosarcoma was observed at dose levels 174 times human AUC exposure .
Metabolic Pathways
Anagrelide hydrochloride is involved in several metabolic pathways. It is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .
Transport and Distribution
It is known that the drug is primarily eliminated through the urine, with less than 1% of the drug being eliminated unchanged .
准备方法
合成路线和反应条件: 阿那格雷里德盐酸盐的合成涉及多个步骤:
- 制备 2,3-二氯苄醇。
- 转化为 2,3-二氯-6-硝基苄醇。
- 形成 2,3-二氯-6-硝基苄基氯。
- 合成 N-(2,3-二氯-6-硝基苄基) 甘氨酸乙酯盐酸盐。
- 还原为 N-(6-氨基-2,3-二氯苄基) 甘氨酸乙酯。
- 形成粗阿那格雷里德盐酸盐产物。
- 最终纯化以获得阿那格雷里德盐酸盐 .
工业生产方法: 改进的工业方法包括在醇中制备阿那格雷里德碱的悬浮液,加热,加水,酸化,回流,冷却,过滤和干燥以获得阿那格雷里德盐酸盐一水合物晶体 .
化学反应分析
反应类型: 阿那格雷里德盐酸盐经历各种化学反应,包括:
氧化: 涉及将化合物转化为其氧化形式。
还原: 合成过程中将硝基还原为氨基。
取代: 苄基环中的氯原子可以被其他基团取代。
常用试剂和条件:
氧化: 利用硝酸等氧化剂。
还原: 使用氢气等还原剂,在催化剂的存在下。
取代: 涉及氢氧化钠和其他亲核试剂等试剂。
主要产品:
氧化: 产生阿那格雷里德的氧化衍生物。
还原: 产生氨基衍生物。
取代: 导致取代的苄基衍生物
相似化合物的比较
Hydroxyurea: Another platelet-reducing agent used for similar indications.
Busulfan: Used in the treatment of chronic myeloid leukemia and other myeloproliferative disorders.
Comparison:
Hydroxyurea: While effective, it has potential leukemogenic effects with long-term use.
Busulfan: Anagrelide Hydrochloride has a better response rate and is better tolerated compared to Busulfan.
属性
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWRQCIPWUCNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58579-51-4 | |
| Record name | Anagrelide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagrelide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANAGRELIDE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ANAGRELIDE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANAGRELIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)











